molecular formula C12H13N3O5S B288866 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

Katalognummer B288866
Molekulargewicht: 311.32 g/mol
InChI-Schlüssel: YIURCLKGFUNMOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ESI is a heterocyclic compound that belongs to the imidazole family. It was first synthesized in 1984 by a group of researchers from the University of California, Los Angeles, and has since been studied extensively for its potential therapeutic properties. ESI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain.

Wirkmechanismus

ESI exerts its therapeutic effects by inhibiting the activity of the enzyme 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole, which is involved in the production of prostaglandins. Prostaglandins are molecules that play a crucial role in inflammation and pain. By inhibiting 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole, ESI reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
ESI has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, protecting neurons from oxidative stress, and reducing pain. ESI has also been shown to modulate the expression of various genes involved in inflammation and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

ESI has several advantages for lab experiments, including its high purity, stability, and potency. However, ESI also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

ESI has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for ESI research include investigating its potential as a cancer treatment, exploring its effects on neurodegenerative disorders, and developing new derivatives of ESI with improved properties.
In conclusion, ESI is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole activity makes it a potent anti-inflammatory and anti-cancer agent, and its ability to protect neurons from oxidative stress makes it a potential treatment for neurodegenerative disorders. While ESI has some limitations, its advantages make it a valuable tool for lab experiments, and further research is needed to determine its full potential in human therapeutics.

Synthesemethoden

The synthesis of ESI involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-nitro-2-methylimidazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields ESI as a yellow crystalline solid with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

ESI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, ESI has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Inflammation is a crucial factor in the development of various diseases, and ESI has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorders, ESI has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.

Eigenschaften

Produktname

1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

Molekularformel

C12H13N3O5S

Molekulargewicht

311.32 g/mol

IUPAC-Name

1-(4-ethoxyphenyl)sulfonyl-2-methyl-4-nitroimidazole

InChI

InChI=1S/C12H13N3O5S/c1-3-20-10-4-6-11(7-5-10)21(18,19)14-8-12(15(16)17)13-9(14)2/h4-8H,3H2,1-2H3

InChI-Schlüssel

YIURCLKGFUNMOL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2C)[N+](=O)[O-]

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.